(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process, ensuring consistency and high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-hydroxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
(E)-3-(4-methoxyphenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the pyridin-2-yloxy and pyrrolidinyl moieties contribute to its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-8-5-15(6-9-16)7-10-19(22)21-13-11-17(14-21)24-18-4-2-3-12-20-18/h2-10,12,17H,11,13-14H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAMOKUNVWLLFP-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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